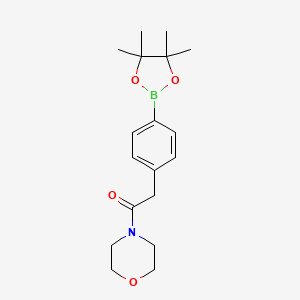
1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
Vue d'ensemble
Description
1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (MMPE) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the development of new drugs and therapeutic agents. MMPE is a highly reactive molecule, with a wide range of chemical and biological properties. It has been used in a variety of laboratory experiments, including in the synthesis of new organic compounds, and in the development of new drugs and therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone, as part of a broader family of compounds, plays a pivotal role in the synthesis and structural characterization of complex molecules. A notable example includes the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, achieved through a three-step substitution reaction. These compounds, essential for understanding boric acid ester intermediates with benzene rings, have been extensively analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Furthermore, Density Functional Theory (DFT) has been employed to compare the molecular structures with X-ray diffraction values, providing insight into their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Photochemistry and Photophysics
The photophysical properties of related compounds, such as 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, have been explored to understand their behavior under light exposure. Studies involving absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy alongside molecular modeling have proposed a kinetic scheme to explain observed excited-state processes, highlighting a strong solvent effect on excited-state lifetimes (Morlet‐Savary et al., 2008).
Antimicrobial and Antituberculosis Activity
The antimicrobial properties of morpholine derivatives have been investigated, demonstrating significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. Novel synthesized pyrazole derivatives containing the morpholine moiety have shown promising results in inhibiting bacterial growth, indicating their potential in addressing antibiotic resistance (Khumar et al., 2018). Additionally, the synthesis and evaluation of 3-heteroarylthioquinoline derivatives have been conducted for their in vitro antituberculosis activity, identifying compounds with significant efficacy against Mycobacterium tuberculosis (Chitra et al., 2011).
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-14(6-8-15)13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLZNJSVHKWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1397755.png)
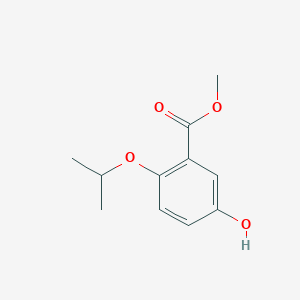

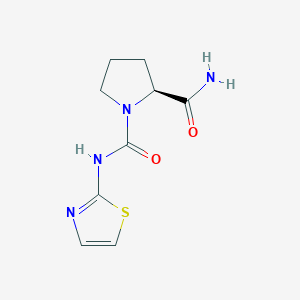
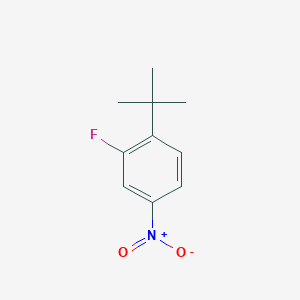


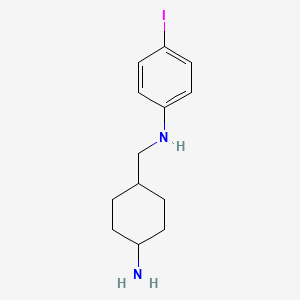
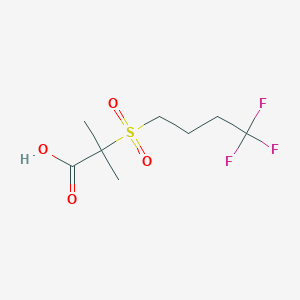
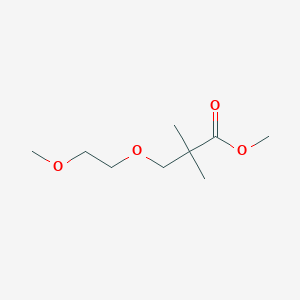
![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)

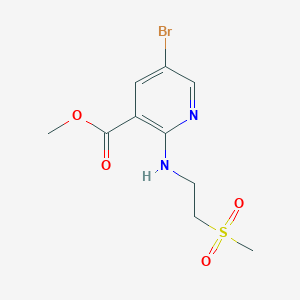
![1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1397777.png)